4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid
Overview
Description
“4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid” is an organic compound . It has a molecular weight of 220.25 and its molecular formula is C11H8O3S .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, can be achieved through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H8O3S/c12-8-3-1-7 (2-4-8)9-5-6-10 (15-9)11 (13)14/h1-6,12H, (H,13,14) and the InChI key: KUFHZPOQBMGGDB-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid .Scientific Research Applications
Potential Carcinogenicity and Biological Activity
A study on thiophene analogues, including structures similar to 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid, examined their carcinogenic potential and biological activity. These compounds were synthesized and evaluated through in vitro assays to predict their carcinogenicity. The findings suggested potential carcinogenicity, although the chemical and biological behavior of these compounds cast doubt on their ability to cause tumors in vivo. This research highlights the importance of evaluating new compounds for potential health risks before widespread use (Ashby et al., 1978).
Advanced Oxidation Processes (AOPs) and Environmental Applications
The degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs) has been reviewed, with a focus on by-products and their biotoxicity. While not directly related to this compound, this research underscores the relevance of chemical derivatives in environmental remediation. It suggests that similar compounds could be explored for their effectiveness in breaking down pollutants and mitigating environmental impacts (Qutob et al., 2022).
Biocatalyst Inhibition
The review on carboxylic acids, including those structurally related to this compound, highlights their role as microbial inhibitors, which could be used to enhance the production of biofuels and chemicals. By understanding the mechanisms of inhibition, strategies can be developed to improve the robustness and efficiency of microbial production processes (Jarboe et al., 2013).
Synthesis and Applications in Medicinal Chemistry
A review on the synthesis of thiophenes, including derivatives of this compound, discusses their broad applications in medicinal chemistry due to their bioactive properties. Thiophene derivatives have been identified for their antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities, highlighting the compound's significance in drug development and other fields (Xuan, 2020).
Antioxidant Properties
Research on hydroxycinnamic acids (HCAs), which share structural similarities with this compound, has revealed significant antioxidant properties. These findings are pertinent to the development of new antioxidant agents, which could be derived from or inspired by the structure of this compound (Razzaghi-Asl et al., 2013).
Mechanism of Action
- Suprofen , a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework derived from thiophene-2-carboxylic acid .
- Articaine , a dental anesthetic, features a 2,3,4-trisubstituted thiophene ring system .
Biochemical Pathways
Thiophenes, in general, have been associated with various properties, including anti-inflammatory, antimicrobial, and anticancer effects . These effects likely involve intricate interactions at the molecular level.
Safety and Hazards
Future Directions
Thiophene-based analogs, including “4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid”, have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Analysis
Biochemical Properties
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction with COX-2 suggests potential anti-inflammatory properties, as the compound may inhibit the enzyme’s activity, reducing the production of pro-inflammatory mediators.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of genes involved in inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity . Additionally, the compound may interact with other proteins involved in the inflammatory response, further contributing to its anti-inflammatory effects. Changes in gene expression are also observed, with downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, continuing to modulate cellular functions and gene expression even after prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are subsequently excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with albumin, a major plasma protein, which facilitates its distribution throughout the body . Its localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments, enhancing its biological activity .
Properties
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFBFBTJJDWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683519 | |
Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-15-4 | |
Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.